molecular formula C9H9NO4 B8580785 5-(2,2-Dihydroxyethyl)-5h-furo[3,2-c]pyridin-4-one

5-(2,2-Dihydroxyethyl)-5h-furo[3,2-c]pyridin-4-one

Cat. No. B8580785
M. Wt: 195.17 g/mol
InChI Key: GJFUHUGFYXWVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-Dihydroxyethyl)-5h-furo[3,2-c]pyridin-4-one is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,2-Dihydroxyethyl)-5h-furo[3,2-c]pyridin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,2-Dihydroxyethyl)-5h-furo[3,2-c]pyridin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2,2-Dihydroxyethyl)-5h-furo[3,2-c]pyridin-4-one

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

5-(2,2-dihydroxyethyl)furo[3,2-c]pyridin-4-one

InChI

InChI=1S/C9H9NO4/c11-8(12)5-10-3-1-7-6(9(10)13)2-4-14-7/h1-4,8,11-12H,5H2

InChI Key

GJFUHUGFYXWVBT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C2=C1OC=C2)CC(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in oil, 0.36 g) was suspended in DMF(10 ml), and was cooled to 0° C. in an ice water bath. 5H-Furo[3,2-c]pyridin-4-one(1.0 g) was added thereto at the same temperature, and the mixture was stirred at 0° C. for an hour. Bromoacetaldehyde diethylacetal(2.6 ml) was added thereto, and the mixture was stirred at 80° C. for 5 hours. Water was added to the reaction liquid, followed by extraction by ethyl acetate. The organic layer was dried over sodium sulfate, and condensed under reduced pressure. A 3N-hydrochloric acid(5.8 ml) was added to an acetone solution (20 ml) of the residue, and the liquid was stirred at 60° C. for 5 hours. Water was added to the reaction liquid and stirred at room temperature. The precipitated insoluble matter was separated, washed with water, and dried to give the title compound(0.90 g) as a white solid.
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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